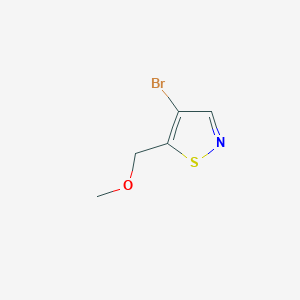

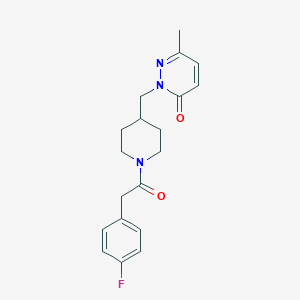

![molecular formula C14H9ClF3N3O B2823292 4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1400872-35-6](/img/structure/B2823292.png)

4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine” is a complex organic molecule that contains several functional groups. These include a chloro group, a methoxyphenyl group, a trifluoromethyl group, and a triazolopyridine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters , or metal-free oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolopyridine core. The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . The results of these studies have shown that it has significant antioxidant properties .

Antimicrobial Efficacy

In addition to its antioxidant activity, this compound has also been tested for its antimicrobial efficacy . The studies have revealed that it has potent antimicrobial activity against various strains of bacteria and fungi .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies are based on the binding energy values and have supported the experimental results of the antioxidant activities of the compounds .

Synthesis of Transition Metal Complexes

This compound has been used in the synthesis of transition metal complexes . The synthesized imidazole was reacted with salts of 1st row transition metals to obtain metal complexes .

Preparation of Other Compounds

The compound has been used in the preparation of other compounds . For example, it has been used in the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3O/c1-22-10-4-2-8(3-5-10)12-13-11(15)6-9(14(16,17)18)7-21(13)20-19-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDPNFXXXHOJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C(=CC(=CN3N=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

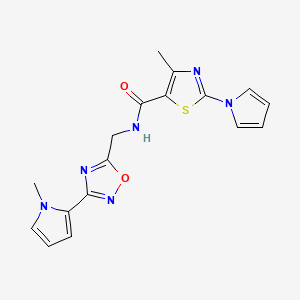

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)

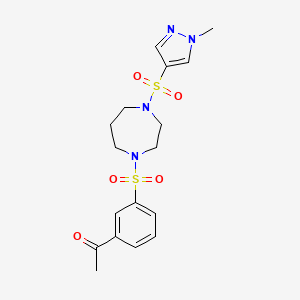

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)

![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)

![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)